2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC11297382
Molecular Formula: C18H19ClN4O
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClN4O |
|---|---|
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | 4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
| Standard InChI | InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)13(2)17(21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3 |
| Standard InChI Key | HPAUZYSTHCRNHU-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl)C |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl)C |
Introduction
2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a unique structure characterized by the presence of a chlorophenyl group, two methyl groups, and a morpholine ring, which contribute to its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step organic reactions. Common synthetic routes may include condensation reactions, cyclization, and substitution reactions. Optimizing reaction conditions such as temperature and solvent choice is crucial to maximize yield.
Biological Activities
Pyrazolo[1,5-a]pyrimidines can exhibit various biological activities depending on the nature of the substituent groups. Some compounds in this class have been shown to inhibit enzymes like kinases, which are involved in cell signaling pathways. Potential biological activities of 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine may include:
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Antimicrobial Properties: Some pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial activity.
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Antiviral Properties: There is potential for antiviral activity, though specific studies on this compound are lacking.
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Anticancer Properties: The compound's ability to modulate enzyme activity and receptor signaling pathways makes it of interest in cancer research.
Applications and Research Findings
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(3-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine | Not specified | Chlorophenyl, methyl groups, morpholine ring |
| 4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | C18H19ClN4O | Similar structure, potential biological activities |
Research on these compounds focuses on their binding affinity to biological targets, which helps elucidate their potential therapeutic effects and mechanisms of action.
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